N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including those similar to N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide, involves several strategies. One approach includes the condensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine for the formation of 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, demonstrating the versatility of imidazo[1,2-a]pyridine synthesis (Yakovenko & Vovk, 2021). Another method includes the one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, showcasing the efficiency of synthesizing imidazo[1,2-a]pyridine derivatives under solvent-free conditions (Le, Xie, & Xu, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray diffraction and DFT calculations. For instance, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was analyzed, revealing that the DFT-optimized molecular structure is consistent with the crystal structure determined by single crystal X-ray diffraction, indicating a detailed understanding of the molecular conformation and electronic structure (Qin et al., 2019).
Chemical Reactions and Properties
Research on the chemical reactions of imidazo[1,2-a]pyridine derivatives often focuses on their interaction with various reagents and conditions to form novel compounds. For example, the synthesis of novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups under refluxing acetic acid has been reported, demonstrating the chemical versatility and reactivity of these compounds (Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of imidazo[1,2-a]pyridine derivatives are crucial for their application in various fields. Synthesis and characterization studies provide insights into these properties, as seen in the work by Faghihi and Mozaffari (2008), which discusses the synthesis of new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine, indicating their solubility and thermal properties.
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity of imidazo[1,2-a]pyridine derivatives, are of significant interest. Studies on the molecular interaction of antagonists with receptors, for example, provide insights into the binding mechanisms and potential therapeutic applications (Shim et al., 2002).
Scientific Research Applications
Antitubercular Activity
Research into compounds structurally related to N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide has indicated potential antitubercular activities. A study highlighted the synthesis of new dihydropyridines (DHPs) with carboxamides in 3 and 5 positions, demonstrating moderate anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv) compared to rifampicin (Amini, Navidpour, & Shafiee, 2008).
Synthesis of Biologically Active Scaffolds
Another area of application involves the development of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines as biologically active scaffolds. These compounds, synthesized through convenient approaches, hold promise for various pharmacological applications due to their potent biological activities (Yakovenko & Vovk, 2021).
Coordination Polymers and Supramolecular Chemistry
The compound's structural motifs are beneficial in the construction of coordination polymers. Research demonstrated the use of a ligand related to N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide in forming zero-dimensional complexes and one-dimensional coordination polymers, which were then assembled into a porous three-dimensional supramolecular framework. These findings suggest applications in materials science, particularly in the development of new materials with specific porosity and coordination properties (Yin, Li, Yan, & Yong, 2021).
Molecular Docking and In Vitro Screening
The compound's derivatives have been explored for their antimicrobial and antioxidant activities, further underscoring its potential in pharmaceutical research. A study involving the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed moderate to good binding energies, indicating their therapeutic potential (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
properties
IUPAC Name |
N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10(21)11-3-2-4-13(7-11)18-16(22)14-9-20-8-12(17)5-6-15(20)19-14/h2-9H,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYOQJHVXZMUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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